Ethoxycarbonylamino-acetic acid methyl ester

Descripción general

Descripción

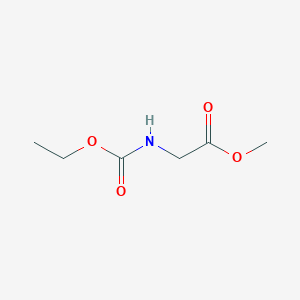

Ethoxycarbonylamino-acetic acid methyl ester is a chemical compound with the molecular formula C6H11NO4 . It is also known as N-[(methoxycarbonyl)amino]ethyl glycinate.

Synthesis Analysis

Esters, such as Ethoxycarbonylamino-acetic acid methyl ester, can be synthesized in several ways. One common method is the esterification process, where an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another synthetic pathway involves the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid . Amino acid methyl esters can be prepared by reacting amino acids with methanol in the presence of trimethylchlorosilane .Molecular Structure Analysis

The molecular structure of Ethoxycarbonylamino-acetic acid methyl ester consists of a carboxylic acid derivative where the hydrogen in the -COOH group has been replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .Chemical Reactions Analysis

Esters undergo various reactions. They can be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . This process is known as saponification. Esters can also be reduced to a methyl group in the presence of boronic acids, using ammonia borane as a hydrogen donor .Aplicaciones Científicas De Investigación

1. Application in Surfactants Production

- Summary of Application: Ethoxylated products of fatty acid esters, including ethoxylated methyl esters, are used in the production of surfactants. Surfactants are substances used in many industrial processes and everyday goods due to their characteristic chemical structure and physicochemical properties .

- Methods of Application: The processes of direct ethoxylation of methyl and ethyl esters of unsaturated fatty acids have been described. Two different types of catalysts were employed in those tests: calcium-based catalyst and aluminum-magnesium-based catalyst. Compositions of the synthesized oxyethylates were analyzed with the use of the GC/FID, GC/MS, GPC, and HPLC, HPLC/MS, MALDI methods .

- Results or Outcomes: Comparative evaluation of the obtained products for both types of catalysts was run in terms of reaction by-products. Biodegradation tests of the oxyethylated products were carried out according to OECD guidelines and physical and chemical properties of oxyethylates were specified which affects the directions of their applications .

2. Application in Enhanced Oil Recovery (EOR)

- Summary of Application: Fatty acid methyl esters (FAMEs), which are renewable and sustainable, present an innovative alternative to conventional petroleum-based chemicals in EOR .

- Methods of Application: The study investigates the potential of using FAMEs derived from biomass sources to lower the minimum miscibility pressure (MMP) in CO2-crude oil systems .

- Results or Outcomes: The use of FAMEs could potentially enhance CO2-EOR performance .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-(ethoxycarbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3-11-6(9)7-4-5(8)10-2/h3-4H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHESHOHUMIZHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451192 | |

| Record name | Methyl N-(ethoxycarbonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethoxycarbonylamino-acetic acid methyl ester | |

CAS RN |

13756-47-3 | |

| Record name | Methyl N-(ethoxycarbonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-7-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)imidazo[5,1-f][1,2,4]triazin-2-amine](/img/structure/B1625162.png)

![2-[3-(4-Tert-butoxycarbonyl-1-piperazinyl)-2-pyrazinyloxy]ethanol](/img/structure/B1625170.png)

![4-chloro-1H-imidazo[4,5-c]quinoline](/img/structure/B1625177.png)

![4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1625178.png)

![N-[1-Methyl-3-[2-(4-phenoxyphenoxy)-1,3-thiazol-5-YL]prop-2-ynyl]acetamide](/img/structure/B1625179.png)

![[3,3'-Bipyridin]-5-ylmethanol](/img/structure/B1625180.png)

![Bis(3,5-dimethylphenyl){(1S,4R)-3-[4-(diphenylphosphanyl)-2,5-dimethylthiophen-3-yl]-4,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl}phosphane](/img/structure/B1625181.png)

![4,4'-Bis[(para-formylphenoxy)methyl]biphenyl](/img/structure/B1625182.png)

![N-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1625185.png)